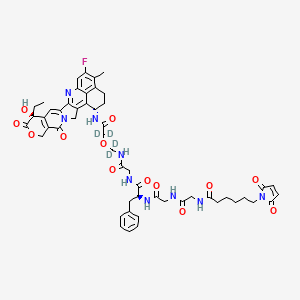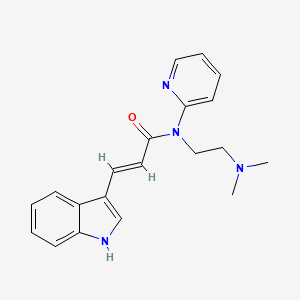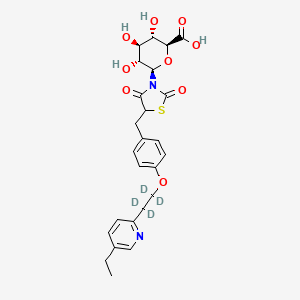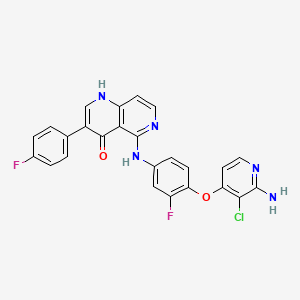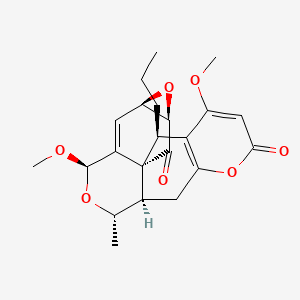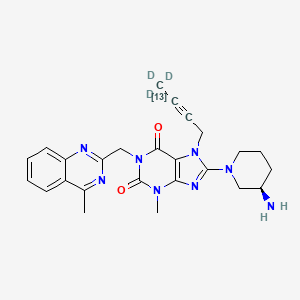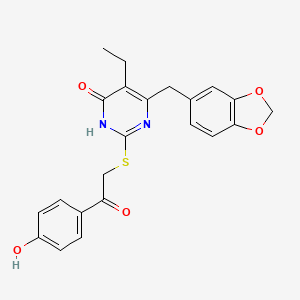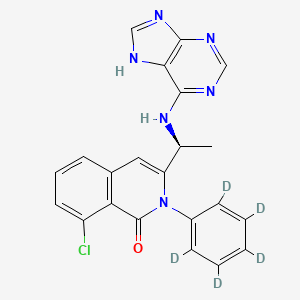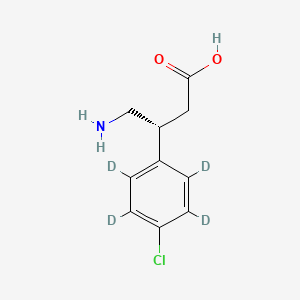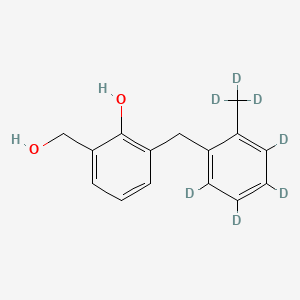
3-(2-Methylbenzyl) Saligenin-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbenzyl) Saligenin-d7: is a deuterated derivative of 3-(2-Methylbenzyl) Saligenin. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms in the compound provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool for tracing and analyzing biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyl) Saligenin-d7 typically involves the deuteration of 3-(2-Methylbenzyl) Saligenin. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to verify the isotopic purity and chemical integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylbenzyl) Saligenin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzyl-substituted derivatives.
Applications De Recherche Scientifique
3-(2-Methylbenzyl) Saligenin-d7 has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbenzyl) Saligenin-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analogs. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways, offering valuable information on the molecular mechanisms underlying various biochemical processes.
Comparaison Avec Des Composés Similaires
3-(2-Methylbenzyl) Saligenin: The non-deuterated analog of 3-(2-Methylbenzyl) Saligenin-d7.
Saligenin: A phenolic compound with similar structural features but lacking the benzyl group.
Deuterated Saligenin Derivatives: Other isotopically labeled derivatives of Saligenin used for similar research purposes.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. This compound’s deuterium atoms enhance its stability and allow for precise tracing in various scientific studies, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3/i1D3,2D,3D,5D,6D |
Clé InChI |
ANDMPIILLBXGMX-BCCDUJROSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])CC2=C(C(=CC=C2)CO)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


